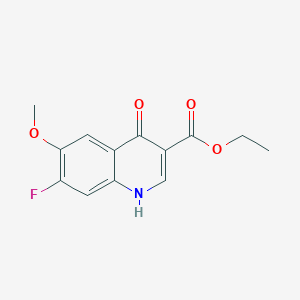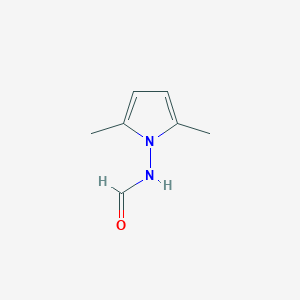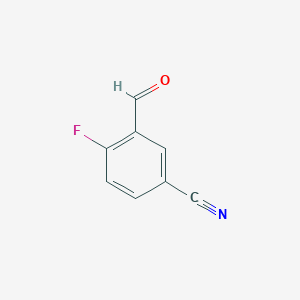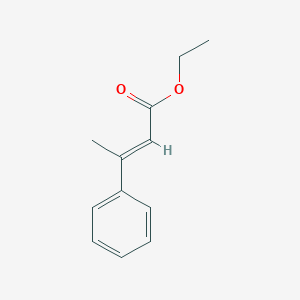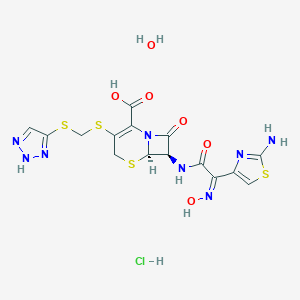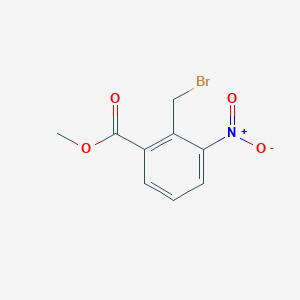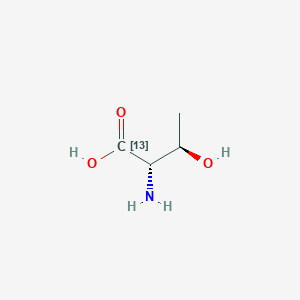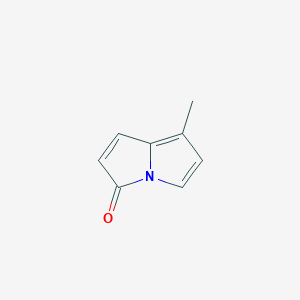
7-Methyl-3H-pyrrolizin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3H-pyrrolizin-3-one is a heterocyclic compound that has been used extensively in scientific research. The compound is known for its unique chemical structure and has been studied for its various applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 7-Methyl-3H-pyrrolizin-3-one is not fully understood. However, it is believed that the compound acts by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
7-Methyl-3H-pyrrolizin-3-one has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Methyl-3H-pyrrolizin-3-one in lab experiments is its unique chemical structure, which allows for the study of various biochemical and physiological effects. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 7-Methyl-3H-pyrrolizin-3-one. One potential direction is the development of new synthetic routes for the compound, which can improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a therapeutic agent for various diseases. Finally, the compound can be studied for its potential use as a probe for various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 7-Methyl-3H-pyrrolizin-3-one involves the reaction of 2,3-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
7-Methyl-3H-pyrrolizin-3-one has been used extensively in scientific research due to its unique chemical structure and various applications in the field of medicine and biochemistry. The compound has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
154367-56-3 |
|---|---|
Nom du produit |
7-Methyl-3H-pyrrolizin-3-one |
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
7-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-4-5-9-7(6)2-3-8(9)10/h2-5H,1H3 |
Clé InChI |
TUQZTDYIURUUTN-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=O)N2C=C1 |
SMILES canonique |
CC1=C2C=CC(=O)N2C=C1 |
Synonymes |
3H-Pyrrolizin-3-one,7-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



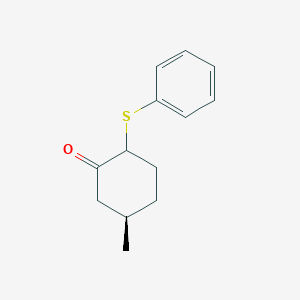
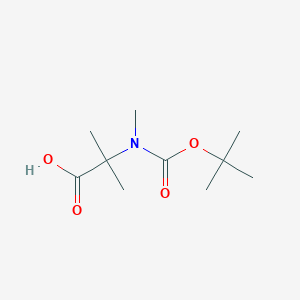
![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

